
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a triazole ring substituted with a difluoromethyl group and a methyl group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound in synthetic chemistry, pharmaceuticals, and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole typically involves the introduction of the difluoromethyl group onto the triazole ring. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective methods. One such method includes the use of difluoroacetic acid as a starting material, which undergoes esterification and subsequent cyclization to form the triazole ring. This process is catalyzed by nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Cross-Coupling: Palladium catalysts and organoboron compounds are typically used in cross-coupling reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in the context of agrochemicals, the compound acts as an inhibitor of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the energy production in fungal pathogens, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-1H-pyrrole
- 3-(Difluoromethyl)-5-methylthiophene
Uniqueness
Compared to similar compounds, 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole exhibits unique properties due to the presence of the triazole ring, which imparts distinct electronic and steric effects. This makes it a versatile building block in synthetic chemistry and enhances its potential as a pharmaceutical and agrochemical agent .
Eigenschaften
Molekularformel |
C4H5F2N3 |
|---|---|
Molekulargewicht |
133.10 g/mol |
IUPAC-Name |
3-(difluoromethyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C4H5F2N3/c1-9-2-7-4(8-9)3(5)6/h2-3H,1H3 |
InChI-Schlüssel |
IQPCBYAVWDNQSW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



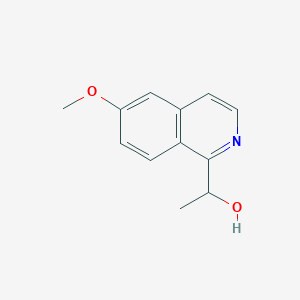
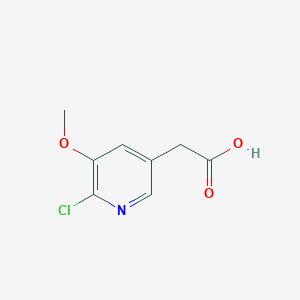
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
![10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B12958229.png)
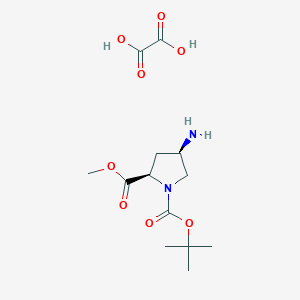
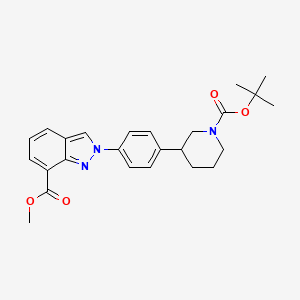
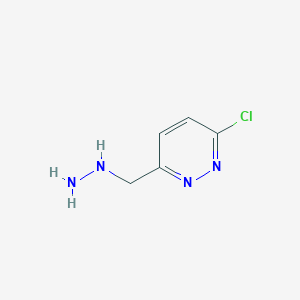
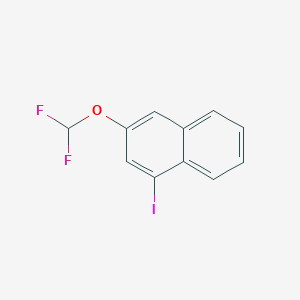


![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)

![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)
